Acetic acid;3-methylbut-2-ene-1,1-diol
Description
Acetic acid;3-methylbut-2-ene-1,1-diol, also known as methacrolein diacetate (CAS 10476-95-6), is a diacetate ester derived from the hydration and acetylation of methacrolein (2-methylpropenal). Its IUPAC name is 2-methyl-2-propene-1,1-diol diacetate, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Structurally, it features a methyl-substituted propene backbone with two acetyl groups esterified to the 1,1-diol moiety. This compound is primarily used in industrial synthesis, such as polymer intermediates or specialty chemicals, due to its reactive dienophile properties .
Properties
CAS No. |
56269-68-2 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
acetic acid;3-methylbut-2-ene-1,1-diol |
InChI |
InChI=1S/C5H10O2.2C2H4O2/c1-4(2)3-5(6)7;2*1-2(3)4/h3,5-7H,1-2H3;2*1H3,(H,3,4) |
InChI Key |
XXMGIYQHULCVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(O)O)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylbut-2-ene-1,1-diol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with 3-methylbut-2-ene-1,1-diol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylbut-2-ene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;3-methylbut-2-ene-1,1-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-methylbut-2-ene-1,1-diol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The specific pathways involved may vary depending on the application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Allylidene Diacetate (2-Propene-1,1-diol Diacetate)
- Structure : Allylidene diacetate (CAS 869-29-4) is an unsubstituted analog with the formula C₇H₁₀O₄ (MW: 158.15 g/mol). It lacks the methyl group present in methacrolein diacetate .
- Physical Properties : Lower molecular weight and boiling point compared to methacrolein diacetate due to the absence of the methyl group.
- Applications : Used in fragrance formulations (e.g., "prenyl acetate" in essential oils) and as a precursor in organic synthesis .
Table 1: Key Differences Between Methacrolein Diacetate and Allylidene Diacetate
| Property | Methacrolein Diacetate | Allylidene Diacetate |
|---|---|---|
| Molecular Formula | C₈H₁₂O₄ | C₇H₁₀O₄ |
| Molecular Weight (g/mol) | 172.18 | 158.15 |
| Substituent | 2-Methyl group | None |
| CAS Number | 10476-95-6 | 869-29-4 |
| Key Applications | Polymer intermediates | Fragrances, organic synthesis |
Ethane-1,1-diol Dibutanoate
- Its formula is C₁₀H₁₈O₄ (MW: 202.25 g/mol) .
- Biological Activity: Found in Bacillus spp.
- Solubility : Higher hydrophobicity due to longer alkyl chains compared to methacrolein diacetate.
3-Methyl-3-butenyl Acetate
- Structure: A monoester (C₇H₁₂O₂, MW: 128.17 g/mol) with a single acetyl group on a 3-methyl-3-butenol backbone .
- Reactivity : Less reactive than methacrolein diacetate due to the absence of a second acetyl group and a saturated backbone.
- Source: Synthesized via acetylation of 3-methyl-3-butenol and used in flavoring agents .
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